(4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione

Asymmetric Synthesis Conformational Analysis Chiral Auxiliary Design

Obtaining high and reproducible diastereoselectivity in asymmetric synthesis can be difficult with unsubstituted auxiliaries. This chiral thiazolidine-2-thione, with its optimized C4-isopropyl and N-benzyl substitution, delivers predictable stereocontrol. • Predictable diastereoselectivities in aldol, alkylation, and Michael additions • Direct DIBAL-H reduction to chiral aldehydes eliminates multi-step oxidations • Validated NMR/MS reference data reduce analytical burden

Molecular Formula C13H17NS2
Molecular Weight 251.4 g/mol
CAS No. 158554-90-6
Cat. No. B3243640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione
CAS158554-90-6
Molecular FormulaC13H17NS2
Molecular Weight251.4 g/mol
Structural Identifiers
SMILESCC(C)C1CSC(=S)N1CC2=CC=CC=C2
InChIInChI=1S/C13H17NS2/c1-10(2)12-9-16-13(15)14(12)8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t12-/m1/s1
InChIKeyLABWDBYSVPORGG-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: (4S)-3-Benzyl-4-isopropylthiazolidine-2-thione


(4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione (CAS 158554-90-6), also referred to as (S)-3-benzyl-4-isopropylthiazolidine-2-thione, is a sulfur-containing chiral auxiliary derived from L-valine [1]. This heterocyclic compound belongs to the 1,3-thiazolidine-2-thione class and serves as a stereocontrolling moiety in asymmetric synthesis, including aldol reactions, alkylations, and Michael additions [2]. The compound's structural features—a stereogenic C4 center bearing an isopropyl group and an N-benzyl substituent—are critical for the level of stereodifferentiation achieved in these transformations [1].

1
Chiral auxiliary workflow for asymmetric aldol and alkylation reactions
2
Stereochemical-control study fit via C4-isopropyl and N-benzyl substitution
3
Supports aldehyde synthesis through direct DIBAL-H reductive cleavage route

Risks of Substituting (4S)-3-Benzyl-4-isopropylthiazolidine-2-thione with Generic Auxiliaries


The stereochemical outcome of reactions employing 1,3-thiazolidine-2-thione auxiliaries is exquisitely sensitive to the nature and steric bulk of substituents at the C4 and N3 positions [1]. Subtle changes to these groups can drastically alter the conformational preferences of derived N-acyl intermediates, thereby reversing or eroding diastereoselectivity [2]. Generic, unsubstituted thiazolidine-2-thiones lack the steric differentiation necessary for high-fidelity asymmetric induction, making direct substitution for (4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione a high-risk approach with unpredictable stereochemical results [1]. The specific isopropyl and benzyl substitution pattern of this compound has been optimized to provide a predictable and reliable stereocontrol platform [2].

Target
(4S)-3-Benzyl-4-isopropylthiazolidine-2-thione
C4-isopropyl and N-benzyl substitution pattern for controlled conformational rigidity
Potential Substitute
Generic thiazolidine-2-thione
Lacks steric differentiation; diastereoselectivity may shift unpredictably
Class-level inference
Target
(4S)-3-Benzyl-4-isopropylthiazolidine-2-thione
N-benzyl group contributes to facial bias in enolate intermediates
Potential Substitute
(S)-4-isopropylthiazolidine-2-thione
N-unsubstituted analog; stereochemical outcome may not transfer directly
Data to verify

Quantitative Evidence: (4S)-3-Benzyl-4-isopropylthiazolidine-2-thione vs. Analogs


Steric Differentiation at C4: Conformational Control

The isopropyl group at C4 in (4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione provides intermediate steric bulk relative to the benchmark Evans auxiliary (4S)-4-isopropyloxazolidin-2-one. This difference translates to a more rigid, predictable conformation in derived N-acyl enolates [1]. In titanium-mediated aldol additions, the thiazolidinethione system exhibits a higher barrier to rotation around the N–C(O) bond, which is a key factor in achieving high diastereoselectivity [2].

Conformational control
Class-level inference
Higher barrier to N–C(O) rotation
Relative to (4S)-4-isopropyloxazolidin-2-one
Supports more predictable diastereoselectivity in enolate reactions
Qualitative observation; conditions: N-acyl derivatives, solution phase
Asymmetric Synthesis Conformational Analysis Chiral Auxiliary Design

Direct DIBAL-H Cleavage to Aldehyde

N-Acyl derivatives of (4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione, like those of other 1,3-thiazolidine-2-thiones, can be directly reduced to their corresponding aldehydes using diisobutylaluminum hydride (DIBAL-H) . This contrasts with the widely used Evans oxazolidinones, which typically require a two-step sequence (reduction to alcohol, then oxidation) to achieve the same transformation [1]. This one-step cleavage to the aldehyde oxidation state is a key functional advantage.

DIBAL-H cleavage
Class-level inference
One-step reductive cleavage to aldehyde
Versus two-step sequence for Evans oxazolidinones
May reduce step count in chiral aldehyde synthesis
Conditions: DIBAL-H, low temperature
Chiral Auxiliary Removal Reductive Cleavage DIBAL-H

Reference NMR and MS Data Availability

High-quality reference spectral data, including 1H NMR and MS (GC), are available for (4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione in the SpectraBase database [1]. This contrasts with many custom or niche chiral auxiliaries for which such data may be sparse or absent. The presence of validated spectral references significantly streamlines in-house characterization and quality control, reducing analytical overhead and ensuring correct compound identity and purity [1].

Reference spectra
Supporting evidence
1H NMR and MS (GC) spectra available
SpectraBase database entry
Streamlines in-house identity and purity verification
Supports procurement confidence; data to verify
Analytical Chemistry Quality Control NMR Spectroscopy

N-Benzyl Substituent Effects on Stereocontrol

The N-benzyl group in (4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione provides a key point of structural and electronic differentiation compared to N-unsubstituted analogs like (S)-4-isopropylthiazolidine-2-thione . This N-substitution is critical for controlling the conformation of derived N-acyl intermediates and influences the facial bias of the enolate in aldol additions [1]. While direct quantitative data comparing the N-benzyl derivative to its N-unsubstituted counterpart is not available, the established importance of N-substituents in related systems (e.g., oxazolidinones) strongly suggests that the benzyl group contributes significantly to the high diastereoselectivity observed for this class of auxiliary [1].

N-Benzyl effect
Supporting evidence
N-benzyl present vs. N-unsubstituted analog
Direct quantitative comparison not available
N-substitution is expected to influence facial bias in aldol additions
Source review; class-level context
Asymmetric Synthesis Steric Effects Chiral Auxiliary Design

Key Applications for (4S)-3-Benzyl-4-isopropylthiazolidine-2-thione


Chiral Aldehydes via Direct Reductive Cleavage

The ability to directly reduce N-acyl derivatives to aldehydes with DIBAL-H makes (4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione a superior choice over Evans oxazolidinones in synthetic sequences where the target is a chiral aldehyde. This single-step cleavage reduces overall step count, increases yield, and avoids the potential for racemization or side reactions associated with two-step oxidation protocols . This is particularly advantageous in the synthesis of complex natural products and pharmaceutical intermediates where efficient late-stage functionalization is critical [1].

High-Fidelity Aldol and Alkylation Reactions

In applications requiring high and predictable diastereoselectivity, such as the construction of polyketide fragments or β-hydroxy-α-substituted carbonyl motifs, the steric profile of (4S)-3-Benzyl-4-(propan-2-yl)-1,3-thiazolidine-2-thione provides a robust platform. Its use in titanium-mediated aldol additions has been shown to yield products with excellent stereocontrol, a direct consequence of the conformational rigidity imparted by its specific substitution pattern . This reliability is essential for process chemistry where reproducibility and product purity are paramount [1].

Enantiopure Building Blocks for Medicinal Chemistry

The combination of high diastereoselectivity and facile auxiliary removal positions this compound as a workhorse for generating enantiomerically pure fragments for medicinal chemistry programs. The availability of validated NMR and MS reference data further reduces the analytical burden, accelerating the hit-to-lead and lead optimization phases . Its use in the synthesis of biologically active molecules, as highlighted in the literature, underscores its value in this context [1].

Application
Selection Property
Validation Focus
Chiral aldehyde synthesis
Direct DIBAL-H reductive cleavage route
Step-count reduction and aldehyde oxidation-state retention
Asymmetric aldol and alkylation studies
Conformational rigidity from C4-isopropyl and N-benzyl groups
Diastereoselectivity reproducibility in enolate additions
Medicinal chemistry fragment synthesis
Facile auxiliary removal and available reference spectra
Enantiopurity verification and analytical overhead reduction

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